molecular formula C5H4Br2N2O B6183380 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 2624138-18-5

3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B6183380
CAS No.: 2624138-18-5
M. Wt: 267.9
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound that features a pyrazole ring substituted with bromine atoms at the 3 and 4 positions, a methyl group at the 1 position, and an aldehyde group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the bromination of 1-methyl-1H-pyrazole-5-carbaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 3 and 4 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer brominating agents and solvents may also be considered to minimize environmental impact and enhance worker safety.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or chloroform.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include 3,4-diamino-1-methyl-1H-pyrazole-5-carbaldehyde, 3,4-dithio-1-methyl-1H-pyrazole-5-carbaldehyde, etc.

    Oxidation Product: 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction Product: 3,4-dibromo-1-methyl-1H-pyrazole-5-methanol.

Scientific Research Applications

3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both bromine atoms and an aldehyde group on the pyrazole ring.

Properties

CAS No.

2624138-18-5

Molecular Formula

C5H4Br2N2O

Molecular Weight

267.9

Purity

95

Origin of Product

United States

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